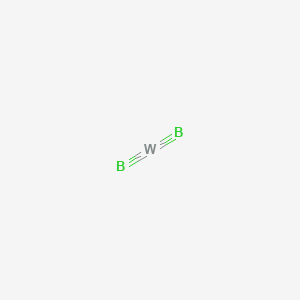

Tungsten diboride

Description

Properties

CAS No. |

12228-69-2 |

|---|---|

Molecular Formula |

B2W |

Molecular Weight |

205.5 g/mol |

IUPAC Name |

bis(boranylidyne)tungsten |

InChI |

InChI=1S/2B.W |

InChI Key |

XSPFOMKWOOBHNA-UHFFFAOYSA-N |

SMILES |

B#[W]#B |

Canonical SMILES |

B#[W]#B |

Other CAS No. |

12228-69-2 |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Prediction of Tungsten Diboride Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretically predicted properties of tungsten diboride (WB2), a material of significant interest for a range of high-performance applications. Leveraging first-principles calculations, primarily based on Density Functional Theory (DFT), researchers have elucidated the mechanical, electronic, and thermal characteristics of various WB2 phases. This document summarizes key quantitative data, outlines the computational methodologies employed, and visualizes the predictive workflow and the linkage between material properties and their applications.

Predicted Material Properties of this compound

Theoretical investigations have revealed that this compound can exist in several crystal structures, with the hexagonal P63/mmc (hP6-WB2, ReB2-type) structure being a prominent phase at ambient conditions.[1] Under pressure, phase transitions to other structures, such as the MoB2-type (hR6-WB2) and a tetragonal phase (tI12-WB2), are predicted.[1] The properties of these different phases have been computationally explored, yielding valuable insights into their potential performance.

Mechanical Properties

This compound is predicted to be an intrinsically hard material.[2][3] Theoretical calculations of its mechanical properties, such as Vickers hardness, bulk modulus, and shear modulus, underscore its potential for applications requiring high strength and wear resistance.

Table 1: Theoretically Predicted Mechanical Properties of this compound (WB2) Phases

| Crystal Structure (Space Group) | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Young's Modulus (Y) (GPa) | Vickers Hardness (Hv) (GPa) | Pugh's Modulus Ratio (B/G) |

| hP6-WB2 (P63/mmc) | ~350 | 275.2 | - | 37.3 - 39.4 | > 1.9 |

| hR6-WB2 (R-3m) | - | - | - | 29.2 | - |

| tI12-WB2 (I41/amd) | - | - | - | 7.9 | - |

| AlB2-type | 437 | - | - | - | - |

Note: The values presented are derived from various theoretical studies and may differ based on the specific computational methods and parameters used. The B/G ratio is a general indicator of ductility, with a value greater than 1.75 often suggesting ductile behavior.[3]

Electronic Properties

The electronic structure of this compound has been investigated through first-principles calculations, which consistently predict it to be a metallic conductor.[4] The density of states (DOS) at the Fermi level is primarily contributed by the 5d states of the tungsten atoms, which is a key indicator of its metallic nature.[4] This property is crucial for applications where electrical conductivity is required in conjunction with high mechanical strength.

Table 2: Theoretically Predicted Electronic and Thermal Properties of this compound (WB2)

| Property | Predicted Value/Characteristic |

| Electronic Properties | |

| Electronic Nature | Metallic[4] |

| Dominant States at Fermi Level | W 5d states[4] |

| Thermal Properties | |

| Volumetric Thermal Expansion Coefficient (AlB2-type, 298-473 K) | 24.86 × 10⁻⁶ K⁻¹ |

| Linear Thermal Expansion Coefficient (AlB2-type, a-axis) | 6.04 × 10⁻⁶ K⁻¹ |

| Linear Thermal Expansion Coefficient (AlB2-type, c-axis) | 9.39 × 10⁻⁶ K⁻¹ |

| Estimated Melting Point (AlB2-type) | ~2833.80 ± 18.4 K |

Thermal Properties

The thermal properties of this compound have been explored using theoretical models such as the quasi-harmonic Debye approximation combined with DFT calculations.[5] These studies provide insights into its thermal expansion and stability at elevated temperatures. The anisotropic nature of its thermal expansion has also been predicted, with different expansion coefficients along different crystallographic axes.[5]

Computational Methodology: A First-Principles Approach

The theoretical prediction of this compound properties predominantly relies on first-principles calculations based on Density Functional Theory (DFT).[6] This approach allows for the investigation of material properties from the fundamental principles of quantum mechanics, without the need for empirical parameters.

General Computational Workflow

The process of theoretically predicting material properties using DFT follows a structured workflow, as illustrated in the diagram below.

Key Experimental (Computational) Protocols

While specific parameters may vary between studies, a general protocol for DFT calculations of this compound properties can be outlined as follows:

-

Software Package: Ab initio simulations are often performed using plane-wave pseudopotential codes such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.[7]

-

Exchange-Correlation (XC) Functional: The choice of the XC functional is critical. The Generalized Gradient Approximation (GGA) with parameterizations like the Perdew-Burke-Ernzerhof (PBE) or PBEsol is commonly used for structural and mechanical property calculations.[7]

-

Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials. For tungsten and boron, projector augmented-wave (PAW) pseudopotentials are frequently employed.

-

Plane-Wave Cutoff Energy: A sufficiently high plane-wave cutoff energy is necessary to ensure convergence of the total energy. This value is typically determined through convergence tests.

-

Brillouin Zone Sampling: The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh. The density of the k-point grid is crucial for accurate calculations of metallic systems like WB2.

-

Structural Optimization: Before calculating properties, the crystal structure (lattice parameters and atomic positions) is fully relaxed to find the ground-state configuration by minimizing the forces on the atoms and the stress on the unit cell.

-

Elastic Constant Calculation: The elastic constants are determined by applying small strains to the optimized crystal structure and calculating the resulting stress tensor.

-

Hardness Models: Vickers hardness is often estimated from the calculated bulk and shear moduli using empirical or semi-empirical models.

-

Electronic Structure Calculation: The electronic band structure and density of states are calculated along high-symmetry directions in the Brillouin zone to determine the electronic nature of the material.

-

Thermal Property Calculation: Thermal properties like the thermal expansion coefficient are often calculated using the quasi-harmonic approximation, which involves calculating phonon frequencies at different volumes.

From Predicted Properties to Potential Applications

The theoretically predicted properties of this compound directly inform its potential applications in various fields. The combination of high hardness, good electrical conductivity, and thermal stability makes it a promising candidate for a range of demanding environments.

The high hardness and wear resistance of this compound make it a strong candidate for cutting tools, abrasives, and protective coatings.[8] Its metallic conductivity, coupled with its robust nature, suggests its use in high-performance electrodes. Furthermore, its high-temperature stability is advantageous for structural components in extreme environments.[8] The ability of boron to absorb neutrons also makes tungsten boride a material of interest for neutron shielding applications in nuclear fusion reactors.[8]

Conclusion

Theoretical predictions based on first-principles calculations have provided a deep understanding of the fundamental properties of this compound. The compiled data and methodologies presented in this guide highlight the material's potential as a high-performance ceramic. The strong agreement between many theoretical predictions and available experimental data validates the power of computational materials science in accelerating the discovery and design of new materials. Further theoretical and experimental investigations will continue to refine our knowledge of this promising material and pave the way for its integration into advanced technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanical and Electrical Characteristics of WB2 Synthesized at High Pressure and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apo.ansto.gov.au [apo.ansto.gov.au]

- 8. Tungsten Boride - Professional Manufacturer Chinatungsten Online [tungsten-boride.com]

An In-depth Technical Guide to the Electronic Band Structure of Tungsten Diboride (WB₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten diboride (WB₂) is a transition metal boride that has garnered significant interest due to its exceptional physical properties, including high hardness, chemical stability, and metallic conductivity.[1] Understanding the electronic band structure of WB₂ is crucial for elucidating the origin of these properties and for the rational design of new materials for a variety of applications, from hard coatings to electrodes. This technical guide provides a comprehensive overview of the electronic band structure of WB₂, summarizing key quantitative data from theoretical and experimental studies, detailing the methodologies employed in its characterization, and visualizing the fundamental concepts through signaling pathways and logical workflows.

Introduction

This compound is known to crystallize in several polymorphic forms, with the hexagonal AlB₂-type structure (space group P6/mmm) being one of the most commonly studied.[2] Its metallic nature is a defining characteristic, arising from the significant density of states at the Fermi level, primarily contributed by the tungsten 5d orbitals.[3] This guide will delve into the intricacies of its electronic structure, providing a detailed analysis of its band dispersion, density of states, and the underlying computational and experimental methodologies used for their determination.

Crystal and Electronic Structure

The electronic properties of WB₂ are intrinsically linked to its crystal structure. The hexagonal AlB₂-type structure consists of alternating layers of tungsten and boron atoms. The boron atoms form graphite-like honeycomb layers, with the tungsten atoms situated at the centers of the hexagons. This layered structure gives rise to anisotropic electronic and mechanical properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for various polymorphs of WB₂ as reported in the literature. These values are primarily derived from first-principles calculations based on Density Functional Theory (DFT).

Table 1: Structural Parameters of WB₂ Polymorphs

| Polymorph (Space Group) | a (Å) | c (Å) | Reference |

| hP3 (P6/mmm) | 3.02 | 3.38 | [1] |

| hP6 (P6₃/mmc) | 2.982 | 7.618 | |

| hP12 (P6/mmm) | 5.183 | 7.592 | |

| hR9 (R-3m) | 2.986 | 11.427 | |

| hR18 (R-3m) | 5.176 | 11.408 | |

| oP6 (Pmmn) | 2.985 | 7.615 |

Table 2: Calculated Mechanical and Thermodynamic Properties of WB₂ Polymorphs

| Polymorph | Formation Enthalpy (eV/atom) | Bulk Modulus (GPa) | Shear Modulus (GPa) | Young's Modulus (GPa) |

| hP3 (P6/mmm) | -0.063 | 350 | 240 | 580 |

| hP6 (P6₃/mmc) | -0.32 | 355 | 255 | 610 |

| hP12 (P6/mmm) | -0.28 | 340 | 230 | 560 |

| hR9 (R-3m) | -0.31 | 350 | 245 | 590 |

| hR18 (R-3m) | -0.29 | 345 | 235 | 570 |

| oP6 (Pmmn) | -0.32 | 352 | 250 | 600 |

Table 3: Calculated Electronic Properties of WB₂

| Property | Value | Method | Reference |

| Band Gap | 0.00 eV (Metallic) | DFT (P6/mmm) | [1] |

| Density of States at Fermi Level, N(EF) (states/eV·cell) | ~1.5 | DFT-GGA | |

| W-B Bond Length (Å) | 2.43 | DFT (P6/mmm) | [1] |

| B-B Bond Length (Å) | 1.74 | DFT (P6/mmm) | [1] |

Experimental and Computational Protocols

The determination of the electronic band structure of WB₂ relies on a synergistic approach involving experimental synthesis and characterization, complemented by first-principles theoretical calculations.

Experimental Protocols

-

High-Pressure, High-Temperature (HPHT) Synthesis: Single-phase WB₂ can be synthesized by reacting stoichiometric mixtures of tungsten and boron powders under high pressure (e.g., 5.2 GPa) and high temperature (e.g., 1600-1900 °C) for a short duration (e.g., 15 minutes).[1] To achieve a pure phase, a slight excess of boron (e.g., W:B atomic ratio of 1:2.2) is often used to compensate for boron loss during the process.[1]

-

Arc Melting: This technique involves melting a mixture of elemental tungsten and boron in an arc furnace.[2] It is a common method for producing polycrystalline ingots of tungsten borides.

-

Mechanochemical Synthesis: High-energy ball milling of tungsten and boron powders can be used to induce a solid-state reaction at room temperature. Subsequent heat treatment is often required to improve the crystallinity of the final product.

-

X-ray Diffraction (XRD): XRD is the primary technique for phase identification and crystal structure analysis of synthesized WB₂ powders and bulk samples. Rietveld refinement of the XRD patterns is employed to determine the lattice parameters, phase purity, and crystallite size.[4][5]

Computational Protocols

First-principles calculations based on DFT are the workhorse for investigating the electronic structure of materials like WB₂.

-

Methodology: The calculations are typically performed using plane-wave basis sets and pseudopotentials to describe the electron-ion interactions. The generalized gradient approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional, is commonly used.

-

Typical Parameters:

-

Software: VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, WIEN2k.

-

Plane-wave cutoff energy: A sufficiently high cutoff energy (e.g., > 400 eV) is chosen to ensure convergence of the total energy.

-

k-point sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is crucial for obtaining accurate electronic properties and needs to be converged.

-

Structural Optimization: The atomic positions and lattice parameters are fully relaxed until the forces on the atoms and the stress on the unit cell are minimized.

-

Visualizations

Computational Workflow for Electronic Structure Determination

Caption: Computational workflow for determining the electronic structure of WB₂ using DFT.

Relationship between Crystal Structure and Electronic Properties of WB₂

Caption: Relationship between the crystal structure and electronic properties of WB₂.

Analysis of the Electronic Band Structure and Density of States

The electronic band structure of hexagonal WB₂ reveals multiple bands crossing the Fermi level, confirming its metallic character. There is no band gap, and the valence and conduction bands overlap significantly. The dispersion of the bands indicates the mobility of the charge carriers.

The density of states (DOS) provides further insight into the electronic structure. The total DOS at the Fermi level is non-zero, which is characteristic of a metal. The partial DOS (PDOS) analysis shows that the states near the Fermi level are predominantly derived from the 5d orbitals of tungsten, with a smaller contribution from the 2p orbitals of boron. This hybridization between W 5d and B 2p states is responsible for the strong covalent bonding in WB₂ and contributes to its high hardness and stability.

Conclusion

The electronic band structure of this compound is a key determinant of its remarkable physical properties. First-principles calculations have provided a detailed understanding of its metallic nature, the dominant role of tungsten 5d orbitals at the Fermi level, and the strong covalent bonding network. Experimental synthesis and characterization techniques have validated the theoretical predictions of its crystal structure. This comprehensive understanding of the electronic structure of WB₂ is essential for the continued development and application of this and other advanced materials. Future research may focus on tuning the electronic properties of WB₂ through doping or strain engineering to further enhance its performance in various technological applications.

References

- 1. Mechanical and Electrical Characteristics of WB2 Synthesized at High Pressure and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanical and Electrical Characteristics of WB2 Synthesized at High Pressure and High Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

- 5. researchgate.net [researchgate.net]

High-Pressure Phase Stability of Tungsten Borides: A Technical Overview

For Researchers, Scientists, and Materials Development Professionals

Tungsten borides represent a class of materials renowned for their exceptional hardness, high melting points, and chemical inertness, making them candidates for a wide range of applications, from cutting tools to wear-resistant coatings.[1][2] The exploration of their behavior under high-pressure conditions has unveiled a rich and complex phase landscape, revealing novel crystal structures with potentially enhanced mechanical properties.[1][3] This technical guide provides an in-depth analysis of the phase stability of various tungsten borides at high pressures, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the intricate relationships between different phases.

Pressure-Induced Phase Transitions and Stability

The application of high pressure serves as a powerful tool to modulate the thermodynamic stability of tungsten borides, often leading to the formation of phases that are inaccessible at ambient conditions.[1][4] Theoretical calculations, primarily based on density functional theory (DFT), and high-pressure synthesis experiments have been instrumental in mapping out the pressure-composition phase diagram of the W-B system.

At ambient pressure, experimentally known stable phases include W2B, α-WB, β-WB, and WB2.[5] However, computational studies have identified additional stable and metastable phases. For instance, ab initio evolutionary simulations have predicted two novel stable phases, P-421m-WB and P21/m-W2B3, at ambient pressure.[1][3]

As pressure increases, the relative stability of these phases shifts. A notable example is WB4, which is predicted to become stable in the P63/mmc structure at pressures above approximately 1 GPa.[1][3] This is contrary to some earlier reports that suggested its stability at ambient pressure. The P63/mmc-2u phase of WB2 transforms into the R-3m phase at around 9.2-10 GPa.[1]

At significantly higher pressures, the phase diagram becomes even more complex. By 20 GPa, the stable phases are predicted to be I4/m-W2B, I41/amd-WB, R-3m-WB2, and P63/mmc-2u-WB4, and these remain stable up to at least 40 GPa.[1] Further theoretical investigations up to 100 GPa suggest that at 60 GPa, the most stable phases are WB-WB and WB2-WB2, while at 100 GPa, WB-WB, WB2-AlB2, and WB4 are the ground state phases.[6][7]

Tabulated Phase Stability Data

The following tables summarize the key quantitative data on the stability of tungsten boride phases under pressure, as reported in various theoretical and experimental studies.

| Tungsten Boride Phase | Space Group | Pressure Range of Stability (GPa) | Key Findings | Reference |

| W2B | I4/m | Stable up to at least 40 GPa | Coincides with experimental observations. | [1] |

| WB | P-421m | Predicted to be the ground state at ambient pressure. | More stable than the known α-WB and β-WB phases. | [1][3] |

| I41/amd (α-WB) | Becomes stable at 20 GPa. | A known low-temperature phase. | [1] | |

| Cmcm (β-WB) | A known high-temperature phase. | Less stable than P-421m-WB at ambient pressure. | [1] | |

| W2B3 | P21/m | Stable up to ~18 GPa. | A novel predicted stable phase at ambient pressure. | [1] |

| WB2 | P63/mmc-2u | Stable at ambient pressure. | Transforms to R-3m phase at ~9.2-10 GPa. | [1] |

| R-3m | Becomes stable above ~10 GPa. | Remains stable up to at least 40 GPa. | [1] | |

| ReB2-type | Predicted to be the ground-state phase. | Exhibits high incompressibility. | [7] | |

| AlB2-type | Becomes a ground state phase at 100 GPa. | Synthesis may be possible at high pressures. | [6][7] | |

| WB3 | R-3m | A known stable phase. | [1] | |

| WB4 | P63/mmc | Becomes stable above ~1 GPa. | Remains stable up to at least 40 GPa. | [1][3] |

| A ground state phase at 100 GPa. | Synthesized as a single phase at 5.0 GPa. | [6][7] | ||

| W2B5 | R-3m | A nearly stable phase at ambient pressure. | [1] | |

| W6B5 | Ama2 | A nearly stable phase at ambient pressure. | [1] | |

| WB5 | Pmmn | A nearly stable phase at ambient pressure. | Exhibits the highest predicted hardness. | [1][3] |

Mechanical Properties at High Pressure

The phase transitions in tungsten borides are closely linked to their mechanical properties. The search for novel superhard materials often drives the investigation into high-pressure phases.

| Tungsten Boride Phase | Vickers Hardness (GPa) | Bulk Modulus (GPa) | Pressure Conditions | Reference |

| WB or WB2 | ~20 | Ambient | [2] | |

| WB4 | ~30-43.3 | 339 | Ambient (synthesized under pressure) | [2][7] |

| P-421m-WB | Harder than α and β phases | Ambient | [1][3] | |

| Pmmn-WB5 | Predicted to be the highest | Ambient | [1][3] | |

| WB2-ReB2 | 39.4 (estimated) | [6] | ||

| Stoichiometric WB4 | ~36 | 238.6 | Ambient (synthesized under high P-T) | [8] |

Methodologies for High-Pressure Studies

The understanding of tungsten boride phase stability under pressure is built upon a combination of sophisticated experimental and computational techniques.

Experimental Protocols

High-pressure synthesis and characterization of tungsten borides typically involve the following methodologies:

-

High-Pressure Synthesis:

-

Multi-Anvil Press: Used for synthesizing bulk samples at high pressures and temperatures. For example, single-phase WB4 ceramics have been synthesized at 5.0 GPa and 1400 °C - 3000 °C.[7] Stoichiometric WB4 single crystals have also been synthesized at 20 GPa and 2073 K.[9]

-

Diamond Anvil Cell (DAC): Coupled with laser heating, DACs allow for reaching very high pressures and temperatures to investigate phase transitions in situ. Synthesis of WB4 has been achieved in a DAC at 30.3 GPa.[9]

-

Arc Melting: Used for synthesizing materials like WB4 from elemental tungsten and boron at ambient pressure, which can then be studied under high pressure.[2][7]

-

-

Structural Characterization:

-

X-Ray Diffraction (XRD): The primary tool for identifying crystal structures of the synthesized phases. In situ high-pressure XRD using synchrotron sources allows for the direct observation of phase transitions as pressure is varied.[9]

-

Neutron Diffraction: Particularly useful for accurately locating light elements like boron in the presence of heavy elements like tungsten. This has been crucial in resolving the crystal structures of boron-rich phases.[7]

-

Rietveld Refinement: A method used to analyze diffraction data to determine crystal structure parameters with high precision.[10]

-

The general workflow for experimental high-pressure studies is depicted below.

Computational Protocols

First-principles calculations based on DFT are a cornerstone of predicting and understanding the phase stability of materials at high pressure.

-

Structure Prediction:

-

Ab initio Evolutionary Algorithms (e.g., USPEX): These methods perform a global search for the lowest enthalpy crystal structures at a given pressure and composition, enabling the discovery of novel, previously unknown phases.[1] Variable-composition evolutionary simulations have been used to explore the entire W-B system from 0 to 40 GPa.[1][3]

-

-

Stability and Property Calculations:

-

Density Functional Theory (DFT): Used to calculate the total energy and enthalpy of different crystal structures as a function of pressure. The phase with the lowest enthalpy at a given pressure is the most stable.

-

Convex Hull Construction: The calculated enthalpies of formation for various stoichiometries are plotted against composition. The stable phases lie on the convex hull of this plot.[1]

-

Phonon Dispersion Calculations: Performed to assess the dynamical stability of predicted structures. The absence of imaginary phonon frequencies indicates a dynamically stable phase.[1]

-

Elastic Constant Calculations: Used to determine the mechanical stability of a crystal structure and to calculate mechanical properties like bulk modulus, shear modulus, and hardness.[1]

-

The logical workflow for computational prediction of phase stability is illustrated in the following diagram.

Visualizing Phase Relationships

The relationship between different tungsten boride phases as a function of pressure is complex. The following diagram illustrates the pressure-induced transitions for some of the key compositions discussed.

Conclusion

The study of tungsten borides under high pressure continues to be a vibrant area of materials science research. Both computational predictions and experimental syntheses have demonstrated that pressure is a critical parameter for accessing new phases with potentially superior properties. The discovery of novel stable compounds like P-421m-WB and the clarification of the stability conditions for phases like WB4 highlight the importance of high-pressure research in expanding the known phase space of this important material system. Future work will likely focus on the synthesis of these predicted high-pressure phases in larger quantities to enable comprehensive experimental characterization of their properties, paving the way for their potential application in extreme environments.

References

- 1. uspex-team.org [uspex-team.org]

- 2. Tungsten borides - Wikipedia [en.wikipedia.org]

- 3. Unexpected stable phases of tungsten borides. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uspex-team.org [uspex-team.org]

- 6. Phase stability and mechanical properties of tungsten borides from first principles calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, crystal structure, and properties of stoichiometric hard tungsten tetraboride, WB4 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. DSpace [apo.ansto.gov.au]

A Comprehensive Technical Guide to the Synthesis of Tungsten Boride Powders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten borides are a class of advanced ceramic materials renowned for their exceptional hardness, high melting points, chemical inertness, and wear resistance. These properties make them highly desirable for a wide range of demanding applications, including cutting tools, wear-resistant coatings, and high-temperature structural components. The synthesis of high-purity, well-defined tungsten boride powders is a critical first step in the fabrication of dense, high-performance tungsten boride ceramics. This technical guide provides an in-depth overview of the principal methods for synthesizing tungsten boride powders, including solid-state reaction, molten salt synthesis, self-propagating high-temperature synthesis (SHS), mechanochemical synthesis, and boro/carbothermal reduction. Detailed experimental protocols, comparative data on reaction parameters and product characteristics, and visual representations of the synthesis workflows are presented to serve as a comprehensive resource for researchers and professionals in materials science and related fields.

Introduction

The tungsten-boron system is characterized by the existence of several stable compounds, including W₂B, WB, W₂B₅, and WB₂.[1] Each of these phases possesses a unique combination of properties, making the selective synthesis of a specific tungsten boride phase a key challenge. The choice of synthesis method significantly influences the purity, particle size, morphology, and ultimately, the performance of the final tungsten boride product. This guide will explore the nuances of the most prevalent synthesis techniques, offering a comparative analysis to aid in the selection of the most appropriate method for a given application.

Synthesis Methodologies

Solid-State Reaction

The solid-state reaction method is a conventional and straightforward approach for the synthesis of tungsten boride powders. It involves the direct reaction of elemental tungsten and boron powders at elevated temperatures in a controlled atmosphere.

Experimental Protocol:

-

Precursor Preparation: Tungsten powder and amorphous boron powder are weighed according to the desired stoichiometric ratio (e.g., W:B = 1:2 for WB₂).

-

Mixing: The powders are intimately mixed to ensure homogeneity. This can be achieved through mechanical milling or grinding.

-

Heat Treatment: The mixed powder is placed in a crucible (e.g., graphite) and heated in a furnace under a vacuum or an inert argon atmosphere.

-

Reaction: The furnace is heated to the desired reaction temperature, typically in the range of 1000°C to 1600°C, and held for a specific duration (holding time) to allow for the diffusion and reaction of the precursors.[2]

-

Cooling and Pulverization: After the reaction is complete, the furnace is cooled to room temperature. The resulting product, which may be a sintered cake, is then pulverized to obtain the final tungsten boride powder.[3]

Logical Relationship for Solid-State Synthesis of Tungsten Boride

Caption: Key parameters influencing solid-state synthesis of tungsten borides.

Molten Salt Synthesis

Molten salt synthesis offers a liquid-phase environment for the reaction, which can facilitate faster diffusion rates and lower the required synthesis temperature compared to the solid-state method.[4]

Experimental Protocol:

-

Precursor and Salt Selection: Tungsten precursors (e.g., tungsten powder, WCl₆) and a boron source (e.g., amorphous boron powder, NaBH₄) are chosen.[4][5] A low-melting-point eutectic salt mixture, such as NaCl-KCl or LiCl-KCl, is used as the reaction medium.[4][5]

-

Mixing: The reactants and the salt are thoroughly mixed.

-

Heating: The mixture is heated in a crucible to a temperature above the melting point of the salt mixture, typically between 800°C and 1000°C.[4][5]

-

Reaction: The reaction is allowed to proceed in the molten salt for a specified duration.

-

Product Recovery: After cooling, the solidified salt is dissolved in a suitable solvent, usually deionized water, to separate the insoluble tungsten boride powder.

-

Washing and Drying: The powder is then washed to remove any residual salt and dried to obtain the final product.

Experimental Workflow for Molten Salt Synthesis of Tungsten Boride

Caption: Step-by-step workflow for molten salt synthesis of tungsten boride powders.

Self-Propagating High-Temperature Synthesis (SHS)

SHS, also known as combustion synthesis, is an energy-efficient method that utilizes a highly exothermic reaction to sustain itself in the form of a combustion wave.[6] This rapid process can produce materials in a short time.

Experimental Protocol:

-

Precursor Selection: Reactants are chosen to create a highly exothermic reaction. Common systems include a tungsten oxide (e.g., WO₃, CaWO₄), a reducing agent (e.g., Mg, Al), and a boron source (e.g., B₂O₃, amorphous boron).[7][8]

-

Mixing and Compaction: The powdered reactants are mixed thoroughly and often compacted into a pellet or other desired shape.

-

Ignition: The reaction is initiated at one point, usually by a heat source like a tungsten coil or a laser.

-

Propagation: Once ignited, a self-sustaining combustion wave propagates through the reactant mixture, converting it into the product.

-

Cooling: The product is allowed to cool.

-

Purification (Leaching): The SHS product typically contains the desired tungsten boride phase along with by-products (e.g., MgO). These by-products are removed by leaching with a suitable acid, such as hydrochloric acid (HCl).[9]

-

Washing and Drying: The purified tungsten boride powder is then washed and dried.

Workflow for Self-Propagating High-Temperature Synthesis (SHS)

References

- 1. uspex-team.org [uspex-team.org]

- 2. researchgate.net [researchgate.net]

- 3. nanotrun.com [nanotrun.com]

- 4. advanceseng.com [advanceseng.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Self-propagating High-temperature Synthesis (SHS) of advanced materials – LAMSC [lamsc.unipv.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research.itu.edu.tr [research.itu.edu.tr]

A Technical Guide to the Thermodynamic Properties of Tungsten Diboride (WB2)

For Researchers and Materials Scientists

Introduction

Tungsten diboride (WB2) is an ultra-high temperature ceramic (UHTC) that has garnered significant interest for its exceptional properties, including high hardness, high melting point, and chemical inertness.[1][2] These characteristics make it a promising candidate for applications in extreme environments, such as in cutting tools, wear-resistant coatings, and high-temperature structural components.[3] Understanding the thermodynamic properties of WB2 is critical for predicting its stability, behavior, and performance at elevated temperatures, thereby guiding material design and application.

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, details the experimental and computational methods used for their determination, and presents logical workflows for its synthesis and analysis.

Core Thermodynamic Properties

The thermodynamic stability and high-temperature behavior of WB2 are defined by key quantitative parameters. These values, derived from both experimental measurements and first-principles calculations, are summarized below.

Table 1: Enthalpy, Entropy, and Gibbs Free Energy of WB2

The enthalpy of formation is a crucial indicator of the thermodynamic stability of a compound. For WB2, these values have been primarily determined through computational methods, such as Density Functional Theory (DFT). A study from 1988 provided experimental data on the heat capacity of various tungsten borides, allowing for the calculation of standard entropy and Gibbs free energy.[4]

| Property | Value | Method | Notes |

| Enthalpy of Formation (ΔHf°) | -0.66 eV/atom | First-Principles (DFT) | For the P63/mmc-2u phase, a stable structure of WB2 at ambient pressure.[5] |

| -1.52 eV (per formula unit) | First-Principles (DFT) | Calculated for a thermodynamically unstable W2B5 phase, highlighting the stability of WB2. | |

| Standard Entropy (S°) | 70.9 ± 2.1 J/(mol·K) | Adiabatic Calorimetry (Calc.) | Calculated from heat capacity measurements performed between 60-300 K on various tungsten borides.[4] |

| Reduced Gibbs Energy (Φ°) | 32.8 ± 1.2 J/(mol·K) at 298.15 K | Adiabatic Calorimetry (Calc.) | Calculated from heat capacity data.[4] |

Table 2: Thermal Transport and Expansion Properties of WB2

Thermal properties such as heat capacity, thermal expansion, and melting point are fundamental to the application of WB2 in high-temperature environments. The anisotropic crystal structure of WB2 leads to direction-dependent thermal expansion.

| Property | Value | Method | Notes |

| Heat Capacity (Cp) | Data measured from 60-300 K.[4] | Adiabatic Calorimetry | The study measured heat capacity for W2B, WB, and W2B5, which provides foundational data for the W-B system.[4] |

| Melting Point | 2365 °C (2638 K)[2] | Experimental | One of the five stable tungsten boride compounds observed experimentally.[6] |

| Coefficient of Thermal Expansion (α) | Anisotropic (AlB2-type WB2): α_a = 6.04 x 10⁻⁶ K⁻¹ (parallel to a-axis)α_c = 9.39 x 10⁻⁶ K⁻¹ (parallel to c-axis) | In-situ X-ray Diffraction (XRD) | The anisotropic behavior is attributed to different bonding characteristics along the crystal axes. |

| Volumetric: α_V = 21.52 x 10⁻⁶ K⁻¹ (Experimental)α_V = 24.86 x 10⁻⁶ K⁻¹ (Calculated) | XRD & DFT | Experimental values measured in the 298 K to 473 K temperature range. | |

| Thermal Conductivity | High (Qualitative)[3] | - | WB2 is noted for high thermal and electrical conductivity, though specific quantitative data is sparse in literature.[3][6] |

Experimental and Computational Methodologies

The determination of the thermodynamic properties of WB2 relies on a combination of sophisticated synthesis routes, precise measurement techniques, and powerful computational models.

Synthesis of this compound

Producing pure, single-phase WB2 is challenging, and various methods have been developed to achieve this.

-

Solid-State Reaction: This conventional method involves mixing tungsten and amorphous boron powders in a specific molar ratio (e.g., B/W = 2.5) and heating them in a vacuum or inert atmosphere furnace at high temperatures, typically above 1400°C. The phase composition of the final product is highly dependent on the temperature, holding time, and initial stoichiometry.

-

Molten Salt Synthesis: A more recent approach that allows for lower synthesis temperatures (800-1000°C). Reactants, such as tungsten powder and amorphous boron, are mixed in a salt flux (e.g., NaCl-KCl). The molten salt acts as a liquid medium, accelerating the diffusion rates of the reactants and facilitating the formation of the WB2 phase.

-

Self-Propagating High-Temperature Synthesis (SHS): This method utilizes a highly exothermic reaction to sustain the synthesis process. A common route involves the borothermic reduction of tungsten trioxide (WO3). The high temperatures generated can lead to the formation of various tungsten boride phases, requiring careful control of the initial composition.

Determination of Thermodynamic Properties

-

Adiabatic Calorimetry: This technique is used for the precise measurement of heat capacity (Cp). As described in a key study on tungsten borides, the sample is thermally isolated, and a known amount of heat is introduced.[4] By measuring the resulting temperature change, the heat capacity can be accurately determined over a range of temperatures (e.g., 60-300 K).[4] From this data, other thermodynamic functions like entropy and Gibbs free energy can be calculated.[4]

-

High-Temperature In-Situ X-ray Diffraction (XRD): This is the primary method for measuring the coefficient of thermal expansion. The WB2 sample is heated within an XRD chamber, and diffraction patterns are collected at various temperatures. By tracking the shift in the diffraction peaks, the change in the lattice parameters (a and c) can be determined, from which the linear and volumetric thermal expansion coefficients are calculated.

-

First-Principles Calculations (DFT): Computational methods, particularly Density Functional Theory (DFT), are essential for predicting thermodynamic properties that are difficult to measure experimentally. By solving the quantum mechanical equations of the electrons in the crystal, DFT can be used to calculate the total energy of a given crystal structure. The enthalpy of formation is then determined by comparing the total energy of the WB2 compound to the energies of its constituent elements (W and B).[5] Gibbs free energy can also be modeled to predict phase stability at different temperatures and pressures.[1]

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships relevant to the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tungsten borides - Wikipedia [en.wikipedia.org]

- 3. Tungsten Boride - Professional Manufacturer Chinatungsten Online [tungsten-boride.com]

- 4. Low-temperature heat capacity of tungsten borides (Journal Article) | ETDEWEB [osti.gov]

- 5. uspex-team.org [uspex-team.org]

- 6. arxiv.org [arxiv.org]

mechanical properties of WB2 ceramics

An In-depth Technical Guide to the Mechanical Properties of Tungsten Diboride (WB₂) Ceramics

Introduction

This compound (WB₂) is a transition metal boride that has garnered significant attention within the materials science community.[1] Belonging to a class of materials known for high melting points, exceptional hardness, chemical inertness, and wear resistance, WB₂ ceramics are promising candidates for a variety of demanding applications, including cutting tools, protective coatings, and high-temperature structural components.[1][2] Theoretical calculations have predicted that WB₂ possesses superhard characteristics, with hardness values potentially ranging from 36 to 40 GPa.[1] This technical guide provides a comprehensive overview of the core mechanical properties of WB₂ ceramics, details the experimental protocols used for their characterization, and summarizes key quantitative data from recent research.

Synthesis and Fabrication of WB₂ Ceramics

The synthesis of dense, phase-pure WB₂ ceramics is challenging due to the material's low self-diffusion coefficients.[1] Consequently, advanced synthesis techniques are often required.

-

High-Pressure, High-Temperature (HPHT) Synthesis : This method is effective for producing single-phase WB₂.[1] It involves subjecting precursor powders, such as tungsten (W) and an excess of boron (B) to prevent the formation of other tungsten boride phases, to high pressures (e.g., 5.2 GPa) and temperatures (1600-1900°C) for a short duration.[1] This process can yield WB₂ with controlled grain sizes ranging from the nanometer to micrometer scale.[1]

-

Spark Plasma Sintering (SPS) : SPS is a widely used technique for consolidating WB₂ powders, both pure and composite.[2] It employs a pulsed direct current and uniaxial pressure to achieve rapid heating and densification at lower temperatures and shorter times compared to conventional methods. This technique is particularly useful for producing dense WB₂-based composites.[2][3]

-

Hot Pressing : This method involves the simultaneous application of high temperature and pressure to densify the ceramic powder. It has been successfully used to fabricate dense WB₂-B₄C composites at temperatures around 1950°C.[2][3]

-

Pressureless Sintering : While less common for achieving full density, pressureless sintering can be used to produce WB₂ ceramic bodies.[4] This process typically involves a two-step method where WB₂ powder is first synthesized and then sintered at high temperatures (e.g., 1800°C) without the application of external pressure.[4]

Mechanical Properties of WB₂ Ceramics

The mechanical behavior of WB₂ is a function of its phase purity, density, and microstructure, particularly grain size. The properties can be further tailored through the formation of composites with other hard phases like silicon carbide (SiC) or boron carbide (B₄C).[2][3]

Data Presentation

The following tables summarize the reported mechanical properties for pure WB₂ ceramics and various WB₂-based composites.

Table 1: Mechanical Properties of Pure WB₂ Ceramics

| Fabrication Method | Vickers Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Reference |

| High-Pressure, High-Temperature (300 nm grain size) | 25.5 | - | - | - | [1][5][6] |

| High-Pressure, High-Temperature (load-dependent) | up to 43.8 at 0.49 N | - | - | - | [1] |

| Crystal (load > 3 N) | ~20 | - | - | - | [7][8] |

| Pressureless Sintering (1800°C) | ~2.1 | - | 72 | - | [4][5] |

| Spark Plasma Sintering (ex situ) | - | 7.66 | 236.6 | - | [2] |

| Spark Plasma Sintering (in situ) | - | 4.68 | 51.5 | - | [2] |

| First-Principles Calculation | 36 - 42.1 | - | - | - | [1][9] |

Table 2: Mechanical Properties of WB₂-Based Ceramic Composites

| Material Composition | Vickers Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Reference |

| WB₂-B₄C | 22.3 ± 0.9 | 6.04 ± 0.81 | 750 ± 80 | - | [2][3][10] |

| 68.7 vol% B₄C - WB₂ | 34.8 | 3.3 | 696 | - | [2][3] |

| WB₂-SiC | 18.93 | 5.63 | 741 | 481 | [3] |

| WB₂-SiC (heat-treated powder) | 24.6 ± 0.7 | 5.4 ± 0.7 | - | - | [3] |

| WB₂ with SiO₂ Sintering Aid | 22.4 ± 1.0 | 4.9 ± 0.3 | 512.7 ± 43.5 | - | [5] |

Experimental Protocols

Accurate determination of the mechanical properties of brittle ceramics requires specialized testing methodologies, which are standardized to ensure reproducibility.

Hardness Testing

Vickers hardness is the most commonly reported hardness metric for advanced ceramics.[11]

-

Principle : The test involves indenting the polished surface of the material with a diamond indenter having the form of a right pyramid with a square base and an angle of 136 degrees between opposite faces.[12]

-

Procedure :

-

The ceramic sample surface is polished to a mirror finish to ensure accurate measurement of the indentation.

-

A specific load (typically ranging from 0.98 N to 9.8 N for ceramics) is applied to the indenter for a set duration (e.g., 10-15 seconds).[11][12]

-

After the load is removed, the two diagonals of the resulting permanent indentation are measured using a microscope.

-

The Vickers Hardness (HV) is calculated using the formula: HV = 1.8544 * (P / d²) where P is the applied load in kilograms-force (kgf) and d is the average length of the diagonals in millimeters.[12]

-

-

Standard : ASTM C1327 provides a standard test method for the Vickers indentation hardness of advanced ceramics.[11]

Flexural Strength (Modulus of Rupture) Testing

Due to the difficulty of performing tensile tests on brittle materials, a transverse bending test, or flexure test, is used to determine the flexural strength.[13][14]

-

Principle : This test measures the material's ability to resist failure in bending. A bar specimen is loaded until it fractures, and the stress at the point of fracture is calculated as the flexural strength.[15]

-

Procedure (3-Point Bending) :

-

A bar specimen of the ceramic with a rectangular or circular cross-section is prepared.

-

The bar is placed on two parallel supporting pins.[14]

-

A loading force is applied to the center of the bar via a third pin at a constant rate until the specimen fractures.[14]

-

The load at which fracture occurs is recorded.

-

The flexural strength (σ) is calculated based on the fracture load and the specimen's geometry. For a rectangular cross-section, the formula is: σ = (3 * F * L) / (2 * b * d²) where F is the fracture load, L is the distance between the support pins, b is the specimen width, and d is its thickness.

-

-

Note : A 4-point bending test, where the load is applied by two pins, is also commonly used and subjects a larger portion of the specimen to the maximum stress.[14]

Fracture Toughness Testing

Fracture toughness (K_IC) quantifies a material's resistance to crack propagation and is a critical parameter for structural applications.[16][17]

-

Principle : The single edge notch beam (SENB) method involves introducing a sharp, well-defined crack into a specimen and then measuring the force required to propagate that crack.[18]

-

Procedure (SENB) :

-

A bar-shaped specimen is fabricated according to standard dimensions (e.g., ISO 6872).[18]

-

A sharp notch is machined into the center of one face of the bar. A very sharp crack is then initiated at the root of this notch.

-

The notched specimen is placed in a three-point bending fixture.

-

A load is applied at a constant rate (e.g., 0.5 mm/min) until the specimen fractures. The peak load is recorded.[18]

-

The fracture toughness (K_IC) is calculated using the peak load, specimen geometry, and a calibration factor that depends on the crack length and specimen dimensions.

-

Elastic Modulus Determination

The elastic (or Young's) modulus measures the stiffness of a material.

-

Principle : Non-destructive techniques like the Impulse Excitation Technique (IET) are preferred. This method determines the fundamental resonant frequency of a sample, which is directly related to its elastic modulus.[19]

-

Procedure (IET) :

-

A specimen with a regular geometry (e.g., a rectangular bar) is prepared, and its dimensions and mass are precisely measured.

-

The specimen is lightly tapped with a small projectile to induce vibration.

-

A microphone or transducer detects the resulting acoustic signal, and a spectrum analyzer determines the fundamental resonant frequency.

-

The Young's Modulus (E) is calculated using equations derived from beam theory, such as that specified in ASTM E1876.[19]

-

-

Standards : ASTM E1876 and DIN EN 843-2 describe standard procedures for this measurement.[19][20]

Mandatory Visualizations

The following diagrams illustrate the general workflow for producing and testing WB₂ ceramics and the relationships between processing, microstructure, and properties.

Caption: Experimental workflow for WB₂ ceramic synthesis and mechanical characterization.

Caption: Relationship between processing, microstructure, and mechanical properties of WB₂.

References

- 1. Mechanical and Electrical Characteristics of WB2 Synthesized at High Pressure and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Tungsten Boride Ceramic by Pressureless Sintering [jim.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. greenearthchem.com [greenearthchem.com]

- 8. Tungsten borides - Wikipedia [en.wikipedia.org]

- 9. Unexpected stable phases of tungsten borides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Hardness Testing of Ceramics [metallography.com]

- 12. ggsceramic.com [ggsceramic.com]

- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 14. Flexural strength tests of ceramics [SubsTech] [substech.com]

- 15. kuraraynoritake.eu [kuraraynoritake.eu]

- 16. Ceramic Fracture Toughness [tinokceramics.com]

- 17. precision-ceramics.com [precision-ceramics.com]

- 18. Fracture toughness of heat-pressed and layered ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ceramics - IMCE NV [imce.eu]

- 20. Brevier Technical Ceramics [keramverband.de]

An In-depth Technical Guide to the Melting Point of Tungsten Diboride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of tungsten diboride (WB₂), a material of significant interest due to its exceptional hardness, high thermal stability, and excellent wear resistance. This document collates available data, details relevant experimental methodologies, and presents logical workflows for its synthesis and characterization.

Data Presentation: Melting Point of Tungsten Borides

The melting point of this compound has been reported with some variability in the scientific literature. This variation can be attributed to factors such as the stoichiometry of the synthesized compound, the presence of impurities, and the specific experimental technique employed for measurement. The table below summarizes the reported melting points for various tungsten borides.

| Compound | Reported Melting Point (°C) | Reported Melting Point (K) | Method of Determination | Reference(s) |

| This compound (WB₂) ** | 2365 | 2638 | Not Specified | [1] |

| This compound (WB₂) ** | ~2561 | 2833.80 ± 18.4 | Theoretical Estimation | [2] |

| Tungsten Monoboride (WB) | 2655 | 2928 | Not Specified | [1] |

| Di-tungsten Boride (W₂B) | 2670 | 2943 | Not Specified | [1] |

Experimental Protocols

A definitive and universally accepted experimental protocol for the determination of the melting point of this compound is not well-documented in a single standard. However, combining information from various synthesis and characterization studies allows for the construction of a detailed experimental approach.

Synthesis of this compound (WB₂)

The properties of this compound, including its melting point, are highly dependent on the quality of the synthesized material. Common synthesis methods include:

1. High-Pressure, High-Temperature (HPHT) Synthesis

This method is utilized to produce dense, single-phase WB₂.

-

Starting Materials: Powdery tungsten (e.g., 200 mesh, 99.95% purity) and amorphous boron powder (e.g., 500 mesh, 99.99% purity) are used.[3]

-

Mixing: The powders are mixed, often with a slight excess of boron (e.g., W/B atomic ratio of 1:2.2), to promote the formation of the WB₂ phase and prevent the formation of tungsten-rich phases.[3]

-

Pressing: The powder mixture is cold-pressed into a pellet.

-

Sintering: The pellet is subjected to high pressure (e.g., 5.2 GPa) and high temperature (e.g., 1600-1900 °C) for a specific duration (e.g., 15 minutes).[3] The temperature is a critical parameter that influences the grain size of the final product.[3]

-

Characterization: The synthesized sample is characterized using X-ray diffraction (XRD) to confirm the phase purity and scanning electron microscopy (SEM) to analyze the microstructure and grain size.[3]

2. Solid-State Reaction

This is a common method for producing powdered tungsten boride.

-

Starting Materials: Tungsten and amorphous boron powders.

-

Mixing: The powders are thoroughly mixed in the desired stoichiometric ratio.

-

Heating: The mixture is heated in a vacuum or inert atmosphere (e.g., in a graphite element furnace) at temperatures typically above 1400 °C.[4] To obtain high-purity WB₂, a B/W molar ratio of 2.5 is often used.[4]

-

Holding Time: The mixture is held at the high temperature for a specific duration to ensure complete reaction.

-

Characterization: The resulting powder is analyzed by XRD and SEM to determine phase composition and morphology.[4]

3. Arc Melting

This technique is suitable for synthesizing small, phase-pure samples of refractory materials.

-

Starting Materials: Elemental tungsten and boron.

-

Melting: The elements are melted together in a non-reactive environment, such as an argon atmosphere, using an electric arc.

-

Homogenization: The resulting ingot is typically flipped and re-melted multiple times to ensure homogeneity.

-

Characterization: The phase purity of the arc-melted sample is confirmed using powder XRD.

Determination of Melting Point

Due to its refractory nature, determining the melting point of this compound requires specialized high-temperature techniques. The laser heating method coupled with pyrometric temperature measurement is a suitable approach.

-

Sample Preparation: A small, dense sample of high-purity WB₂ is prepared, often by the HPHT method.

-

Heating: The sample is placed in a controlled environment (e.g., under an inert gas atmosphere to prevent oxidation) and is heated by a high-power laser.[5]

-

Temperature Measurement: The temperature of the sample's surface is measured without contact using a pyrometer. Dual-color pyrometers are often used to improve accuracy by accounting for emissivity changes.[5]

-

Melting Detection: The melting point is identified by observing a thermal arrest plateau in the temperature-time curve during the heating or cooling cycle.[5] This plateau indicates the phase transition from solid to liquid.

-

Data Analysis: The temperature at which the thermal arrest occurs is recorded as the melting point. Multiple measurements are typically performed to ensure accuracy and determine the experimental uncertainty.[5]

Mandatory Visualization

Synthesis and Characterization Workflow for this compound

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

References

Vickers Hardness of Tungsten Diboride (WB2) Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vickers hardness of tungsten diboride (WB2) crystals, a material of significant interest due to its remarkable mechanical properties. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and influential factors to serve as a valuable resource for professionals in materials science and related fields.

Introduction to this compound (WB2)

Tungsten borides are a class of refractory ceramic materials known for their high hardness and melting points.[1][2] Among them, this compound (WB2) has attracted considerable attention for applications such as cutting tools, wear-resistant coatings, and abrasives.[3] WB2 exists in several crystal structures, with the hexagonal α-WB2 (P63/mmc, ReB2-type) being the most stable at ambient conditions.[3][4] The hardness of WB2 is not an intrinsic constant but is significantly influenced by a variety of factors including its crystal structure, grain size, and the presence of dopants or secondary phases.

Quantitative Hardness Data

The Vickers hardness of WB2 has been reported across a wide range of values, reflecting the diverse synthesis methods and material compositions studied. The following table summarizes key quantitative data from various research efforts.

| Material System | Synthesis Method | Applied Load (N) | Vickers Hardness (GPa) | Key Findings |

| Pure WB2 | High Pressure High Temperature (HPHT) | Not specified | 25.5 | Hardness decreases with increasing grain size.[5] |

| Arc Melting | 0.49 | 29.5 ± 1.7 | Serves as a baseline for solid solution studies.[4][6] | |

| Theoretical Calculation (hP6-WB2) | 0 | 37.3 | First-principles prediction for the stable phase.[3] | |

| Theoretical Calculation (hR6-WB2) | 0 | 29.2 | Theoretical hardness of a different WB2 phase.[3] | |

| Crystals | >3 | ~20 | General reported value for WB2 crystals.[1][7] | |

| WB2 Solid Solutions | W0.94Nb0.06B2 | Arc Melting | 0.49 | 40.3 ± 1.6 |

| W0.92Ta0.08B2 | Arc Melting | 0.49 | 41.0 ± 1.2 | |

| W0.70Mo0.30B2 | Arc Melting | 0.49 | 45.7 ± 2.5 | |

| WB2 Composites | WB2–30 wt% B4C | Arc Melting | 0.49 | 53.8 ± 6.0 |

| WB2–30 wt% SiC | Arc Melting | 0.49 | 45.7 ± 6.6 | |

| WB2 Thin Films | AlB2-type WB2 | DC Magnetron Sputtering | Not specified | 43.2 ± 5 |

Factors Influencing Vickers Hardness

The hardness of WB2 crystals is a complex property governed by several interconnected factors. The diagram below illustrates the primary relationships influencing the material's hardness.

Caption: Key factors influencing the Vickers hardness of WB2.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of WB2 crystals. The following sections outline generalized protocols based on common techniques reported in the literature.

Synthesis of WB2 Crystals

Several methods are employed to synthesize WB2, each yielding materials with different characteristics. High-pressure, high-temperature (HPHT) synthesis and arc melting are common bulk synthesis techniques, while physical vapor deposition is used for thin films.

This method is utilized to produce dense, bulk WB2 samples, often with controlled grain sizes.

Caption: Generalized workflow for HPHT synthesis of WB2.

Arc melting is a common technique for synthesizing small, high-purity batches of refractory materials, including WB2 and its solid solutions.

Caption: Generalized workflow for arc melting synthesis of WB2.

Vickers Hardness Testing

The Vickers hardness test is a standard method for determining the hardness of materials by measuring the size of an indentation made by a diamond indenter.[8][9]

References

- 1. greenearthchem.com [greenearthchem.com]

- 2. Tungsten Boride - Professional Manufacturer Chinatungsten Online [tungsten-boride.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanical and Electrical Characteristics of WB2 Synthesized at High Pressure and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tungsten borides - Wikipedia [en.wikipedia.org]

- 8. aybu.edu.tr [aybu.edu.tr]

- 9. Vickers hardness test - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Simplified and Efficient Method for Synthesizing Tungsten Diboride Powders via Molten Salt Reaction

Abstract

This application note details a robust and reproducible protocol for the synthesis of tungsten diboride (WB2) powders utilizing a molten salt method. This approach offers significant advantages over traditional solid-state reaction techniques, including considerably lower synthesis temperatures and reduced reaction times.[1][2][3] The molten salt acts as a liquid medium, facilitating enhanced diffusion of reactants and promoting the formation of homogenous, single-phase WB2 powders.[1][2] This document provides two distinct, detailed experimental protocols for researchers, scientists, and materials development professionals, enabling the facile and efficient production of high-purity this compound powders for a variety of applications.

Introduction

This compound (WB2) is a member of the ultra-high temperature ceramics (UHTCs) family, renowned for its exceptional properties including a high melting point, remarkable hardness, and excellent wear and corrosion resistance.[1] These characteristics make it a highly sought-after material for applications in cutting tools, wear-resistant coatings, and high-temperature structural components.[1] Traditional synthesis routes, such as solid-state reactions, often necessitate high temperatures and prolonged reaction durations, leading to increased energy consumption and potential for grain growth and impurities.[1]

The molten salt synthesis (MSS) method presents a compelling alternative, offering a liquid-phase environment that accelerates the diffusion rates of the reacting species.[1][2] This allows for a significant reduction in the synthesis temperature and time required to obtain pure-phase WB2.[1][2] The process typically involves heating a mixture of tungsten and boron precursors in the presence of a low-melting-point salt or salt mixture, such as NaCl-KCl or LiCl-KCl.[1][4] This note outlines two protocols for the synthesis of WB2 powders in a molten salt medium, providing comprehensive, step-by-step instructions and the expected outcomes.

Experimental Protocols

Two primary methodologies for the molten salt synthesis of WB2 powders are presented below. The first utilizes elemental tungsten and boron as precursors in a NaCl-KCl salt flux, while the second employs tungsten hexachloride (WCl6) and sodium borohydride (NaBH4) in a LiCl-KCl eutectic mixture.

Protocol 1: Synthesis of WB2 from Tungsten and Boron Powders in NaCl-KCl Molten Salt

This protocol is adapted from the work of Ma et al. and is suitable for producing WB2 powders at a relatively low temperature of 1000°C.[1][2][3]

Materials:

-

Tungsten powder (W)

-

Amorphous Boron powder (B)

-

Sodium Chloride (NaCl)

-

Potassium Chloride (KCl)

-

Deionized water

-

Corundum crucible

Equipment:

-

Agate mortar and pestle

-

Tube furnace with programmable temperature controller

-

Inert gas supply (e.g., Argon)

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Preparation: Mix tungsten powder and amorphous boron powder in the desired molar ratio.

-

Mixing with Salt: Add the NaCl-KCl salt mixture to the precursor powders. The weight ratio of reactants to salt can be varied to study its effect on the final product.[1] Grind the mixture thoroughly in an agate mortar to ensure homogeneity.

-

Reaction:

-

Transfer the homogenized powder mixture into a corundum crucible.

-

Place the crucible in a tube furnace.

-

Purge the furnace with an inert gas (e.g., Argon) to prevent oxidation.

-

Heat the furnace to the reaction temperature (e.g., 1000°C) at a controlled rate.

-

Hold at the reaction temperature for a specified duration (an optimal time of 3 hours has been reported for complete phase formation).[1]

-

After the holding time, allow the furnace to cool naturally to room temperature.

-

-

Purification:

-

The solidified salt-product mixture is removed from the crucible.

-

The salt is dissolved by washing the mixture repeatedly with hot deionized water.

-

The insoluble WB2 powder is recovered by centrifugation.

-

The collected powder is then dried in an oven.

-

Protocol 2: Synthesis of AlB2-type WB2 Nanosheets from WCl6 and NaBH4 in LiCl-KCl Molten Salt

This protocol, based on the research by Liu et al., allows for the synthesis of AlB2-type WB2 nanosheets at a lower temperature of 800°C.[4]

Materials:

-

Tungsten hexachloride (WCl6)

-

Sodium borohydride (NaBH4)

-

Lithium Chloride (LiCl)

-

Potassium Chloride (KCl) (eutectic composition: 59.4 mol% LiCl, 40.6 mol% KCl)

-

Deionized water

-

Corundum crucible

Equipment:

-

Glovebox with an Argon atmosphere

-

Agate mortar and pestle

-

Electrical resistance furnace

-

Centrifuge

-

Vacuum drying oven

Procedure:

-

Precursor Preparation (in an Argon-filled glovebox):

-

Mix WCl6 and NaBH4 powders in the desired molar ratio (a W/B ratio of 1:3 has been shown to be effective).[4]

-

Grind the mixture in an agate mortar for approximately 2 minutes.

-

-

Mixing with Salt (in an Argon-filled glovebox):

-

Add the eutectic LiCl-KCl salt mixture to the precursors.

-

Grind the combined powders for an additional 3 minutes to ensure a homogeneous mixture.

-

-

Reaction:

-

Purification:

-

Dissolve the solidified salt in deionized water.

-

Collect the insoluble WB2 powder by centrifugation.

-

Rinse the powder several times with deionized water.

-

Dry the final product under vacuum at 35°C overnight.[4]

-

Data Presentation

The following tables summarize the key experimental parameters and outcomes from the cited literature for the molten salt synthesis of WB2 powders.

Table 1: Synthesis of WB2 from Elemental Precursors in NaCl-KCl Molten Salt

| Parameter | Value | Reference |

| Tungsten Precursor | Tungsten Powder | [1] |

| Boron Precursor | Amorphous Boron Powder | [1] |

| Molten Salt | NaCl-KCl | [1][2] |

| Reaction Temperature | 1000°C | [1][2][3] |

| Reaction Time | 3 hours (optimal) | [1] |

| Reactants to Salt Ratio | Varied to study effects | [1] |

| Product Phase | Single-phase WB2 | [1] |

| Crystal Structure | Hexagonal | [1] |

Table 2: Synthesis of AlB2-type WB2 from WCl6 and NaBH4 in LiCl-KCl Molten Salt

| Parameter | Value | Reference |

| Tungsten Precursor | WCl6 | [4] |

| Boron Precursor | NaBH4 | [4] |

| Molten Salt | LiCl-KCl (eutectic) | [4] |

| W/B Molar Ratio | 1:3 (effective) | [4] |

| Reaction Temperature | 800°C | [4] |

| Reaction Time | 4 hours | [4] |

| Heating Rate | 8°C/min | [4] |

| Product Phase | AlB2-type WB2 | [4] |

| Product Morphology | Nanosheets | [4] |

| BET Surface Area | 63 m²/g | [4] |

Visualizations

The following diagrams illustrate the experimental workflow and a proposed logical relationship for the molten salt synthesis of WB2 powders.

Caption: Experimental workflow for the molten salt synthesis of WB2 powders.

Caption: Logical relationship of the molten salt synthesis mechanism for WB2.

Conclusion

The molten salt synthesis method provides a versatile and efficient route for the production of high-quality this compound powders. The protocols detailed in this application note offer a significant reduction in synthesis temperature and time compared to conventional methods. By carefully controlling the experimental parameters such as precursor type, salt composition, reaction temperature, and time, the properties of the resulting WB2 powders, including phase purity and morphology, can be effectively tailored. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of advanced materials synthesis.

References

Application Notes and Protocols for Solid-State Synthesis of Tungsten Diboride (WB2)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tungsten diboride (WB2) via solid-state reaction. The information is intended to guide researchers in the successful laboratory-scale production of this ultra-hard, high-temperature ceramic material.

Introduction

This compound (WB2) is a transition metal boride known for its exceptional hardness, high melting point, and good electrical conductivity. These properties make it a candidate for various applications, including cutting tools, wear-resistant coatings, and high-temperature electrodes. The solid-state reaction method is a common and scalable approach for synthesizing WB2 powder. This method involves the direct reaction of elemental tungsten (W) and boron (B) powders at elevated temperatures. This document outlines the key parameters, experimental protocols, and expected outcomes of this synthesis route.

Synthesis Pathway and Phase Evolution

The solid-state synthesis of WB2 from elemental powders typically proceeds through a series of intermediate tungsten boride phases. The final product's phase purity is highly dependent on the reaction temperature, time, and the initial stoichiometry of the reactants. The W-B phase diagram indicates the existence of several stable compounds, including W2B, WB, WB2, and WB4. During the solid-state reaction, the formation of WB is a common intermediate step before the final conversion to WB2. Achieving a single-phase WB2 product requires careful control over the experimental conditions to avoid the presence of these secondary phases.

A simplified logical relationship for the solid-state synthesis of WB2 can be visualized as follows:

Experimental Protocols

The following protocols describe a general procedure for the solid-state synthesis of WB2. Researchers should optimize these parameters based on their specific equipment and desired material characteristics.

Precursor Preparation and Mixing

-

Materials : High-purity tungsten powder (<10 µm particle size) and amorphous or crystalline boron powder.

-

Molar Ratio : Weigh the tungsten and boron powders to achieve a B/W molar ratio of 2.5.[1][2] A slight excess of boron is often used to compensate for potential boron loss due to oxidation and to promote the complete conversion to WB2.[1]

-

Milling : The powders should be thoroughly mixed to ensure homogeneity. Ball milling is a common technique.

-

Milling Medium : Use tungsten carbide or zirconia milling media.

-

Milling Atmosphere : To prevent oxidation, milling can be performed in an inert atmosphere (e.g., argon) or using a wet milling process with a suitable solvent like ethanol.

-

Milling Time : Mill for 12-24 hours to achieve a uniform mixture and reduce particle size.

-

Powder Compaction

-

Die Pressing : The mixed powder is uniaxially pressed into pellets.

-

Pressure : Apply a pressure in the range of 200-400 MPa.[3]

-

Die Material : Use a hardened steel or tungsten carbide die.

-

-

Cold Isostatic Pressing (CIP) : For more uniform density, CIP can be employed.

-

Pressure : Apply a hydrostatic pressure of 200-400 MPa.[3]

-

Sintering

-

Furnace : A high-temperature furnace with a controlled atmosphere (vacuum or inert gas) is required. A graphite element furnace is often used.[1]

-

Atmosphere : The sintering process should be carried out under a vacuum (<10⁻⁴ Torr) or in a flowing inert gas atmosphere (e.g., high-purity argon) to prevent oxidation.[4]

-

Heating Protocol :

-

Heating Rate : A controlled heating rate of 5-10 °C/min is recommended.

-

Sintering Temperature : The temperature should be ramped to 1400-1800 °C.[4] The optimal temperature will depend on the desired density and grain size.

-

Holding Time : Dwell at the peak temperature for 1-4 hours. The holding time influences the degree of reaction completion and grain growth.

-

-

Cooling :

-

Cooling Rate : A slow cooling rate of 5-10 °C/min is generally used to minimize thermal stress and cracking.

-

The entire experimental workflow is depicted in the following diagram:

Data Presentation

The properties of the synthesized WB2 are highly dependent on the synthesis parameters. The following tables summarize some of the key quantitative data reported in the literature for solid-state synthesized WB2.

Table 1: Effect of B/W Molar Ratio and Temperature on Phase Composition

| B/W Molar Ratio | Sintering Temperature (°C) | Resulting Phases | Reference |

| 2 | >1400 | WB, WB2 | [1] |

| 2.5 | >1400 | High-purity WB2 | [1][2] |

| >4 | >1400 | WB2, WB4 | [1] |

| 2.2 | 1600-1900 | Single-phase WB2 | [5] |

Table 2: Mechanical and Physical Properties of Solid-State Synthesized WB2

| Property | Value | Synthesis Conditions | Reference |

| Vickers Hardness | 25.5 GPa | High pressure (5.2 GPa), 1600 °C, 15 min | [5][6] |

| Vickers Hardness | ~22.7 GPa | Field-activated, pressure-assisted (64 MPa), 1900°C | [1] |

| Vickers Hardness | 20 GPa | Not specified | |

| Electrical Resistivity | 10⁻⁷ Ωm | High pressure, 1900 °C | [6] |

| Relative Density | 86.0% | Pressureless sintering, 1800 °C | |

| Porosity | 5.2% | Pressureless sintering, 1800 °C |

Characterization

To evaluate the success of the synthesis and the properties of the resulting WB2 material, the following characterization techniques are recommended:

-

X-ray Diffraction (XRD) : To identify the crystalline phases present in the synthesized powder and determine the lattice parameters. This is crucial for confirming the formation of WB2 and assessing its purity.

-

Scanning Electron Microscopy (SEM) : To observe the morphology, particle size, and microstructure of the synthesized powder or sintered pellet.

-

Energy-Dispersive X-ray Spectroscopy (EDS) : Often coupled with SEM, EDS is used to determine the elemental composition of the sample and confirm the W:B ratio.

-

Vickers Hardness Test : To measure the hardness of the sintered WB2 pellets, providing an indication of its mechanical properties.

Safety Precautions

-

Tungsten and boron powders can be harmful if inhaled. Handle powders in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety glasses.

-

High-temperature furnaces operate at extreme temperatures and pose a significant burn hazard. Follow all manufacturer safety guidelines for furnace operation.

-

When using a vacuum furnace, ensure all components are rated for vacuum operation to prevent implosion hazards.

-

The use of flammable solvents like ethanol for wet milling should be done with appropriate fire safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]